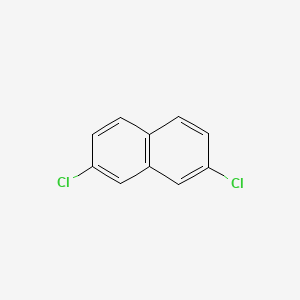

2,7-Dichloronaphthalene

説明

Contextualization within Halogenated Naphthalene (B1677914) Chemistry

2,7-Dichloronaphthalene is a member of the halogenated naphthalene family, a group of aromatic hydrocarbons characterized by a naphthalene structure with one or more hydrogen atoms replaced by halogens. Specifically, it is a dichloronaphthalene (DCN) isomer, with the chemical formula C₁₀H₆Cl₂. ontosight.aisolubilityofthings.com This class of compounds, also known as polychlorinated naphthalenes (PCNs), has garnered significant scientific interest due to their historical use in industrial applications and their persistence in the environment. solubilityofthings.compops.int

The properties and reactivity of halogenated naphthalenes are heavily influenced by the number and position of the halogen substituents on the naphthalene rings. This structural variation leads to a wide range of physicochemical properties among the different isomers. For instance, the solubility, volatility, and susceptibility to degradation of dichloronaphthalene isomers differ based on the specific locations of the two chlorine atoms. solubilityofthings.comwho.int Research in this area often involves comparing the characteristics of various isomers to understand structure-activity relationships. nih.gov

Evolution of Research Paradigms for Dichloronaphthalene Isomers

Early research on dichloronaphthalene isomers was largely driven by their industrial applications, particularly as insecticides and in the manufacturing of dyes and pigments. ontosight.aibiosynth.com However, the focus of scientific inquiry has shifted over time towards understanding their environmental fate, metabolism, and potential for bioremediation. acs.orgnih.gov

Initial studies often treated mixtures of PCN isomers, such as the commercial "Halowax" mixtures. pops.int As analytical techniques advanced, researchers were able to isolate and study individual isomers, leading to a more nuanced understanding of their distinct behaviors. inchem.org Modern research paradigms emphasize congener-specific analysis to elucidate the unique properties and environmental impact of each isomer, including this compound. pops.int This has been facilitated by the development of sophisticated analytical methods like gas chromatography-mass spectrometry (GC-MS) which allows for the separation and identification of individual DCN isomers. acs.orgoup.com

Rationale and Significance of Focused this compound Investigations

The focused investigation of this compound is significant for several reasons. It serves as a specific chemical marker in environmental monitoring studies of polycyclic aromatic hydrocarbons (PAHs) due to its environmental persistence. solubilityofthings.com Understanding its behavior helps in assessing pollution sources and the long-range environmental transport of such compounds. pops.int

Furthermore, studying the metabolism of this compound in various organisms, from fungi to mammals, provides insights into the broader metabolic pathways of chlorinated hydrocarbons. nih.govacs.orgnih.gov This knowledge is crucial for developing bioremediation strategies for contaminated sites. For example, research has shown that certain white-rot fungi can metabolize 2,7-DCN into hydroxylated and dihydrodihydroxylated metabolites. nih.gov In laboratory animals, the biological half-life of this compound has been found to be longer than that of its 1,8-isomer, highlighting the importance of isomer-specific toxicological studies. nih.gov

Overview of Major Research Areas and Methodological Approaches

Current research on this compound encompasses several key areas:

Synthesis and Chemical Reactivity: Investigations into novel and efficient synthetic routes for this compound and its derivatives are ongoing. Research also explores its reactivity in various chemical transformations, which is fundamental for its use as an intermediate in organic synthesis. ontosight.ai

Environmental Fate and Degradation: A significant body of research focuses on the persistence, bioaccumulation, and degradation of this compound in the environment. solubilityofthings.compops.int Studies involve monitoring its presence in different environmental matrices like water and sediment and investigating its microbial degradation pathways. inchem.orgresearchgate.net

Metabolism and Biotransformation: Researchers are actively studying how different organisms metabolize this compound. nih.govacs.orgnih.gov This often involves in vivo studies with model organisms and in vitro experiments with specific enzymes like cytochrome P-450. biosynth.comnih.gov

Analytical Methodologies: The development of sensitive and selective analytical techniques for the detection and quantification of this compound is a continuous area of research. inchem.orgoptica.org High-resolution spectroscopic and chromatographic methods are essential for accurate analysis, especially in complex environmental samples. oup.comnih.gov

Methodological approaches in these research areas are diverse and include:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structure elucidation and identification of metabolites. acs.orgnih.gov

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the separation and quantification of this compound and its isomers. oup.comasm.orgepa.gov

Molecular Biology and Biochemistry: Techniques to study enzyme kinetics and identify the genes and proteins involved in the metabolic pathways of this compound are employed. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,7-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBQZSYTSNYEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062247 | |

| Record name | 2,7-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-77-8 | |

| Record name | 2,7-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DICHLORONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 2,7-Dichloronaphthalene

The direct chlorination of naphthalene (B1677914) typically yields a mixture of isomers, with the α-positions (1, 4, 5, 8) being kinetically favored. Achieving regioselectivity for β-substituted isomers like this compound presents a significant synthetic challenge that requires specific strategies, including multi-step pathways and catalyzed reactions.

Mechanistic Studies of Chlorination Pathways

Understanding the mechanisms of polychlorinated naphthalene (PCN) formation is crucial for developing selective synthetic routes. Theoretical studies using density functional theory (DFT) have been employed to investigate the gas-phase formation of dichloronaphthalenes (DCNs) from precursors like chlorophenols. mdpi.commdpi.com These computational models explore the reaction pathways and energy barriers involved in the cyclization and chlorination steps.

Key findings from mechanistic studies include:

The position of the initial chlorine atom on a precursor molecule significantly influences the resulting isomer pattern of the PCN product. mdpi.com

In the formation of dichloronaphthalenes from 2-chlorophenol (B165306), pathways involving the loss of a chlorine atom are often energetically preferred over those without chlorine loss. mdpi.comnih.govsemanticscholar.org

The formation of the first six-membered ring is often the rate-determining step in the pathway to forming the naphthalene skeleton. semanticscholar.org

While many studies focus on the environmental formation of PCNs, the mechanistic insights can inform synthetic strategies. For instance, understanding the thermodynamic versus kinetic control of chlorination helps in selecting conditions that favor the formation of the more stable 2,7-isomer over other isomers.

Development of Novel Catalyst Systems for Selective Synthesis

Achieving high regioselectivity in the synthesis of this compound often relies on catalyst systems that can direct substitution to the β-positions of the naphthalene ring.

Zeolite Catalysts: Shape-selective catalysts like zeolites are used in the methylation of naphthalenes and related compounds to produce specific isomers. In the methylation of 2-methylnaphthalene, Zr-modified beta zeolite catalysts have been shown to enhance the formation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) while also producing 2,7-DMN as another major isomer. d-nb.info The ratio of 2,6-DMN to 2,7-DMN can be influenced by the catalyst modification, suggesting that similar principles could be applied to direct chlorination. d-nb.info

Lewis Acid Catalysts: While traditional Lewis acids like FeCl₃ and AlCl₃ are commonly used in electrophilic aromatic substitution, they tend to favor α-chlorination in naphthalene. However, their role in multi-step synthetic sequences, such as the Fries rearrangement of naphthalene esters or sulfonyl chlorides, can provide pathways to specific isomers that are not accessible through direct chlorination.

A common route to β,β'-disubstituted naphthalenes involves the sulfonation of naphthalene followed by caustic fusion. Naphthalene is known to sulfonate at the β-position at higher temperatures, leading to naphthalene-2,7-disulfonic acid, which can then be converted to other derivatives.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound and minimizing the formation of other isomers that are difficult to separate.

| Parameter | Effect on Synthesis | Example/Finding |

| Temperature | Influences the kinetic vs. thermodynamic product ratio. Higher temperatures can favor the formation of the thermodynamically more stable β-substituted isomers. | In sulfonation of naphthalene, lower temperatures favor the α-product while higher temperatures favor the β-product. This principle is key for obtaining 2,7-disubstituted precursors. |

| Solvent | Can affect catalyst activity and the solubility of intermediates and products. | In the synthesis of boron subnaphthalocyanines from a dichloronaphthalene precursor, the choice of co-solvents was found to significantly affect the degree of further random halogenation on the final macrocycle. scholaris.ca |

| Reaction Time | Crucial for ensuring complete reaction while avoiding side reactions or product degradation. | In the synthesis of 2,3-dichloro-1,4-naphthoquinone, controlling reaction time is critical to prevent the formation of over-chlorinated byproducts. |

| Catalyst Loading | The amount of catalyst can impact reaction rate and selectivity. | Lewis acid catalysts are often used in catalytic amounts (e.g., 5 mol%) to promote chlorination while minimizing side reactions. |

Synthesis of this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex, functionalized molecules. The chlorine atoms can be substituted via nucleophilic aromatic substitution, or the other positions on the naphthalene ring can be functionalized.

Functionalization at Peri- and Non-Chlorinated Positions

Further substitution on the this compound ring can be directed to the remaining hydrogen-bearing carbons.

Nitration: The nitration of 2,6-dichloronaphthalene (B52921), a closely related isomer, yields 2,6-dichloro-1,5-dinitronaphthalene. acs.org By analogy, the nitration of this compound would be expected to occur at the activated α-positions (such as 1, 3, 6, or 8).

Halogenation: Further halogenation can introduce additional substituents. For example, the dichlorination of naphthalene-2,7-diol gives the 1,8-dichloro derivative, demonstrating substitution at the peri positions. researchgate.net Bromination of 1-chloro-naphthalene-2,7-diol also occurs at the available α-position. researchgate.net

An example of building upon a related dichloronaphthalene core is the synthesis of 2,6-dichloronaphthalene dianhydride, which is then converted to diimides. acs.org The chlorine atoms in these diimides can subsequently be replaced by amino groups in a stepwise manner, demonstrating the utility of the chloro-substituents as leaving groups for further functionalization. acs.org

Multi-Step Organic Synthesis Pathways for Complex Structures

This compound and its derivatives are key intermediates in the synthesis of complex organic structures with specific electronic or biological properties.

Synthesis of Nucleoside Analogues: Dichloronaphthalene derivatives are precursors for antiviral compounds. For instance, 2,3-diamino-6,7-dichloronaphthalene, synthesized from a dichlorinated naphthalene starting material, is a key intermediate in the multi-step synthesis of 2,6,7-trichloro-1-(β-d-ribofuranosyl)naphtho[2,3-d]imidazole, an analogue of the antiviral agent TCRB. acs.org

Synthesis of Functional Dyes and Pigments: Core-substituted naphthalene diimides are important dyes with applications in materials science. The synthesis often starts with a dichlorinated naphthalene dianhydride. The chlorine atoms are then substituted by various amines to tune the optical and redox properties of the final dye. acs.org This demonstrates a pathway where the dichloronaphthalene core is central to creating a family of functional molecules.

Table of Synthetic Reactions for Dichloronaphthalene Derivatives

| Starting Material | Reagents | Product | Application/Significance |

|---|---|---|---|

| 2,6-Dichloronaphthalene | 1. HNO₃/H₂SO₄ 2. High-pressure amination 3. Reduction | 1,2,5,6-Naphthalenetetramine | Precursor for complex aromatic systems. acs.org |

| 6,7-Dichloronaphtho[2,3-d]imidazole-2-thione | 1. Methyl iodide 2. Chlorination | 2,6,7-Trichloronaphtho[2,3-d]imidazole | Intermediate for antiviral nucleoside analogues. acs.org |

Exploitation as Building Blocks for Oligomeric and Polymeric Systems

This compound, particularly its functionalized derivatives, serves as a crucial building block in the synthesis of advanced oligomeric and polymeric systems. The rigid naphthalene core, when incorporated into a polymer backbone, imparts desirable thermal and mechanical properties.

A key derivative in this context is This compound-1,4,5,8-tetracarboxylic dianhydride . This molecule is utilized as a monomer in the preparation of polyimide oligomers and resins. google.comepo.org Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. In these syntheses, the dianhydride component reacts with an aromatic diamine to form an amic acid ester oligomer, which is then polymerized. google.comjustia.com The presence of the chlorine atoms on the naphthalene unit can further modify the properties of the final polymer, such as solubility and flame retardancy, and provides potential sites for subsequent post-polymerization modification. The use of such chlorinated monomers has been documented in patents for creating intermediate molecular weight polyimides. epo.org

Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is governed by the interplay between the inherent properties of the naphthalene ring system and the electronic effects of the two chlorine substituents.

Electrophilic Aromatic Substitution Reactions

However, as halogens, they are ortho, para-directors. libretexts.org

The chlorine at position 2 directs incoming electrophiles to the ortho position (1 and 3) and the para position (6).

The chlorine at position 7 directs incoming electrophiles to the ortho position (6 and 8) and the para position (2).

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich, the presence of electron-withdrawing groups can make them susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this mechanism, a nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. youtube.com

For this compound, the chlorine atoms can act as leaving groups. The reaction is facilitated by the ability of the aromatic system to stabilize the transient negative charge. Although chlorine is a deactivating group, it is not as strongly activating for SNAr as groups like nitro (–NO2). libretexts.org Consequently, forcing conditions (high temperature, strong nucleophiles) are often required. The rate-determining step is typically the initial attack by the nucleophile. libretexts.org

A biological example of this reactivity is the metabolism of this compound in rats, where it is converted to free and conjugated 7-chloro-2-naphthol. acs.orgepa.gov This transformation represents a nucleophilic substitution of one of the chlorine atoms by a hydroxyl group. Industrial processes for the amination of aromatic compounds also employ nucleophilic substitution pathways, often at high temperatures and pressures. google.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling on Derivatives)

Aryl chlorides like this compound are generally less reactive in metal-catalyzed cross-coupling reactions than the corresponding bromides or iodides. However, they can be effectively used, especially with modern catalyst systems. More commonly, this compound is converted into a more reactive derivative to facilitate these powerful carbon-carbon bond-forming reactions. wiley.comustc.edu.cn

The Suzuki-Miyaura cross-coupling is a prominent example, involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. yonedalabs.comlibretexts.org This reaction is highly versatile for creating biaryl structures and other conjugated systems. tcichemicals.com

To utilize the 2,7-naphthalene scaffold, a derivative is often prepared first. For instance, derivatives of 2,7-dihydroxynaphthalene (B41206) have been transformed into dibromo or ditriflate compounds, which are then subjected to Suzuki coupling conditions. researchgate.net In a specific application, a derivative of 2,3-dichloronaphthalene-1,4-dione was reacted with various arylboronic acids in a Suzuki-Miyaura coupling to synthesize complex heterocyclic structures. researchgate.net This demonstrates a strategy where the chloro-aromatic compound is a precursor to the coupling partner. The conditions for such reactions are meticulously chosen, involving a palladium catalyst, a specific ligand, a base, and a suitable solvent. researchgate.net

Table 1: Example of Suzuki-Miyaura Cross-Coupling Conditions for a Naphthalene Derivative Based on the coupling of 6-chloro-5H-benzo[a]phenothiazin-5-one with arylboronic acids. researchgate.net

| Component | Material/Condition | Purpose |

| Catalyst | Tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) | Source of catalytic Palladium(0) |

| Ligand | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Stabilizes the catalyst and facilitates the reaction cycle |

| Base | Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron species |

| Solvent | Toluene | Reaction medium |

| Reactants | Chloro-heterocycle, Phenylboronic acid | Coupling partners |

| Temperature | 110 °C | Provides energy to overcome activation barrier |

| Time | 7–8 hours | Reaction duration |

This strategic approach, using derivatives of chlorinated naphthalenes in powerful coupling reactions, highlights the utility of the core structure in constructing complex, functional molecules for various applications in materials science and medicinal chemistry.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2,7-Dichloronaphthalene, both ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, are employed for its comprehensive structural elucidation.

High-Resolution ¹H NMR Spectroscopic Analysis

High-resolution ¹H NMR spectroscopy of this compound provides insights into the arrangement of hydrogen atoms within the molecule. Due to the symmetrical nature of this compound, the ¹H NMR spectrum is relatively simple. The molecule has three distinct proton environments. The protons at positions 1 and 8 are equivalent, as are the protons at positions 3 and 6, and the protons at positions 4 and 5. This equivalence simplifies the spectrum, which would otherwise be more complex. chegg.com The chemical shifts and coupling patterns observed in the spectrum are characteristic of a dichlorinated naphthalene (B1677914) system.

A detailed analysis of the ¹H NMR spectrum reveals distinct signals for each type of proton. The exact chemical shifts can vary slightly depending on the solvent used for the analysis. uq.edu.au

¹³C NMR Spectroscopic Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. In ¹³C NMR, each non-equivalent carbon atom gives a distinct signal. savemyexams.comlibretexts.org For this compound, due to its symmetry, there are five unique carbon environments. The carbon atoms at positions 2 and 7, which are bonded to chlorine, show a distinct chemical shift. The remaining eight carbon atoms give rise to four other signals. The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the chlorine atoms and the aromatic ring currents. libretexts.orglibretexts.org

Published data for the ¹³C NMR spectrum of this compound is available and serves as a reference for its identification. nih.gov The observed chemical shifts are consistent with the proposed structure.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Position | Chemical Shift (ppm) |

| C-1, C-8 | 126.5 |

| C-2, C-7 | 132.8 |

| C-3, C-6 | 128.0 |

| C-4, C-5 | 127.3 |

| C-4a, C-8a | 131.9 |

Note: Data is illustrative and may vary based on experimental conditions.

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further confirmation of the structure of this compound by establishing correlations between different nuclei. dokumen.pubuvic.cagithub.io

COSY: The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). researchgate.netemerypharma.com For this compound, COSY would confirm the connectivity between the protons on the naphthalene ring system.

HSQC: The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.netemerypharma.comresearchgate.net This is a powerful tool for assigning both the proton and carbon signals unambiguously. By combining the information from the ¹H NMR, ¹³C NMR, and HSQC spectra, a complete and accurate assignment of all proton and carbon resonances can be achieved. uvic.cagithub.io

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds like this compound. tandfonline.comepa.govnist.govoup.com In this technique, the sample is first separated based on its components' boiling points and interactions with the gas chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₆Cl₂). The isotopic pattern of the molecular ion peak, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), is a characteristic feature that aids in its identification. nih.gov GC-MS can also be used for the quantification of this compound in various matrices. nih.gov

Table 2: GC-MS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Cl₂ | nih.gov |

| Molecular Weight | 197.06 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1642.3 | nih.gov |

| m/z of Top Peak | 196 | nih.gov |

| m/z of 2nd Highest Peak | 198 | nih.gov |

| m/z of 3rd Highest Peak | 126 | nih.gov |

Fragmentation Pathway Elucidation via High-Resolution MS

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. food.gov.ukrsc.org The fragmentation of the this compound molecular ion upon electron impact in the mass spectrometer provides valuable structural information. orgchemboulder.comtutorchase.comlibretexts.org

The fragmentation pattern of dichloronaphthalenes can be complex. rsc.org The initial fragmentation often involves the loss of a chlorine atom (Cl·) or a hydrogen chloride molecule (HCl). rsc.orgorgchemboulder.com Further fragmentation can lead to the loss of C₂H₂ or other small neutral molecules, resulting in a series of characteristic fragment ions. rsc.org The study of these fragmentation pathways, often aided by techniques like ion kinetic energy spectrometry, can help to distinguish between different dichloronaphthalene isomers. rsc.org The analysis of fragmentation patterns is crucial for the unambiguous identification of this compound, especially in complex mixtures. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for probing the molecular structure of this compound. They measure the vibrational energies of molecular bonds, which are unique to the compound's structure and functional groups. researchgate.netillinois.edu

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. libretexts.org The resulting spectrum displays absorption bands corresponding to the distinct vibrational modes of the molecule's functional groups. researchgate.net For this compound, the key structural features that can be analyzed are the aromatic naphthalene core and the carbon-chlorine bonds.

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C ring stretching: The stretching of the carbon-carbon bonds within the naphthalene ring structure gives rise to a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-H out-of-plane bending: These bands, which are highly characteristic of the substitution pattern on the aromatic ring, are found in the 900-675 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond stretch is expected to produce a strong absorption band in the 850-550 cm⁻¹ range.

The precise position and pattern of these bands provide a unique spectrum that can be used for the qualitative identification of the compound. illinois.edu

| Functional Group | Type of Vibration | Expected Absorption Region (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Ring Stretch | 1650 - 1450 |

| Aromatic C-H | Out-of-Plane Bend | 900 - 675 |

| Aryl C-Cl | Stretch | 850 - 550 |

This table outlines the generally expected FTIR absorption regions for the primary functional groups present in this compound.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). acs.org When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the molecule's vibrational modes. The resulting Raman spectrum provides a highly specific "molecular fingerprint." acs.org

For this compound, which has a C2h point group symmetry, certain vibrational modes are Raman active while others are infrared active. chegg.com This principle of mutual exclusion means that Raman spectroscopy provides information that may not be available in the FTIR spectrum, and vice versa. Vibrations that involve a change in the polarizability of the molecule are Raman active. chegg.com The symmetric vibrations of the naphthalene ring and the C-Cl bonds are typically strong and well-defined in the Raman spectrum, making it an excellent tool for unambiguous identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. uhu-ciqso.esuol.de

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound is mounted in a diffractometer and irradiated with a beam of X-rays. uol.de The crystal diffracts the X-rays into a specific pattern of reflections, and by analyzing the position and intensity of these reflections, the electron density map of the molecule can be calculated, revealing the atomic structure. uol.de

A successful crystallographic analysis of this compound would yield precise data on its solid-state conformation and the parameters of its crystal lattice.

| Crystallographic Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the fundamental repeating unit of the crystal. |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |

This table describes the key parameters obtained from a single-crystal X-ray diffraction experiment.

The data from X-ray diffraction also allows for a detailed analysis of how this compound molecules arrange themselves in the crystal, a phenomenon known as crystal packing. This packing is governed by a network of non-covalent intermolecular interactions. rsc.org For chlorinated aromatic compounds, several types of interactions are significant. rsc.orgmdpi.com

Analysis of related structures, such as 1,4-Dichloronaphthalene-2,3-diol, reveals the importance of specific interactions in directing the crystal architecture. iucr.org For this compound, the packing would likely be influenced by:

π-π Stacking: The planar naphthalene rings can stack on top of each other to maximize attractive van der Waals forces. This can occur in a face-to-face or, more commonly, an offset or herringbone arrangement to minimize repulsion. iucr.org

C-H···Cl Interactions: These are weak hydrogen bonds where a hydrogen atom on one molecule interacts with a chlorine atom on a neighboring molecule. iucr.org

Cl···Cl Interactions: These are a form of halogen bonding where the electron-poor region of a chlorine atom on one molecule interacts with the electron-rich region of a chlorine on another. rsc.orgiucr.org

| Type of Interaction | Description | Typical Distance |

| π-π Stacking | Interaction between the electron clouds of adjacent aromatic naphthalene rings. | ~3.3 - 3.8 Å (interplanar separation) |

| C-H···Cl Hydrogen Bond | A weak electrostatic interaction between an aromatic C-H group and a chlorine atom. | ~2.9 - 3.1 Å |

| Cl···Cl Halogen Bond | An interaction between the electrophilic and nucleophilic regions of adjacent chlorine atoms. | ~3.5 Å |

This table summarizes the potential intermolecular interactions that govern the crystal packing of this compound, with typical distances derived from analogous structures. iucr.org

Structural Deformation and Isomerism in Naphthalene Derivatives

Naphthalene, a bicyclic aromatic hydrocarbon, can be substituted with two chlorine atoms to form ten distinct structural isomers of dichloronaphthalene, one of which is this compound. quora.combrainly.in The specific positioning of the chlorine atoms on the naphthalene rings significantly influences the molecule's physicochemical properties, including its symmetry, polarity, and intermolecular interactions.

The substitution pattern dictates how the molecules arrange themselves in a solid state. For instance, the arrangement of chlorine atoms affects crystal packing features; 1,4-Dichloronaphthalene exhibits a herringbone arrangement, while the adjacent chlorine positions in 1,2-Dichloronaphthalene lead to planar stacking. In the case of this compound, the chlorine atoms are positioned on different rings and in a symmetrical fashion, which influences its properties relative to other isomers like 2,6-Dichloronaphthalene (B52921). solubilityofthings.com

Significant structural deformation can occur in naphthalene derivatives due to steric hindrance. Studies on 1,8-diaryl-2,7-disubstituted naphthalene systems, which can be synthesized from 2,7-dihydroxynaphthalene (B41206), show a high degree of structural distortion. researchgate.net This deformation arises from the severe internal steric repulsion between substituents, forcing the naphthalene core and attached groups to twist and bend away from a purely planar conformation. researchgate.net While this compound itself does not have bulky aryl groups, the principles of steric strain and electronic repulsion are fundamental to understanding the behavior of its more complex derivatives and how it interacts with its environment. researchgate.net

Table 1: Comparison of Dichloronaphthalene Isomers This table is generated based on available data for comparison; not all data points are available for every isomer.

| Isomer | CAS Number | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|

| This compound | 2198-77-8 | 61-63 ontosight.ai | Symmetrical substitution across both rings. |

| 1,4-Dichloronaphthalene | 1825-31-6 | 61–63 | Chlorine atoms on the same ring; exhibits herringbone crystal packing. |

| 2,6-Dichloronaphthalene | 2065-70-5 | 105–107 | Symmetrical substitution across both rings, noted for enhanced hydrophobicity. |

| 1,2-Dichloronaphthalene | 2050-69-3 | Not Reported | Adjacent chlorines on the same ring, leading to planar stacking. |

Advanced Chromatographic Separation Techniques

The presence of multiple, closely related isomers of polychlorinated naphthalenes (PCNs) necessitates the use of advanced and highly selective analytical techniques for their separation and quantification. pjoes.com High-performance liquid chromatography and its variants are central to this challenge.

Developing a robust HPLC method is crucial for separating structural isomers like this compound from a complex mixture. Reversed-phase HPLC (RP-HPLC) is one of the most common and effective techniques used for this purpose. walshmedicalmedia.com Method development involves optimizing several key factors, including the stationary phase (column chemistry), mobile phase composition, temperature, and flow rate, to achieve baseline separation. mdpi.com

A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method employs a Newcrom R1 column, which has low silanol (B1196071) activity, providing good peak shape and retention for aromatic compounds. sielc.com The separation is achieved using a simple isocratic mobile phase, demonstrating the effectiveness of the chosen column chemistry. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid. sielc.com

Table 2: HPLC Method for this compound Analysis Based on the method developed by SIELC Technologies.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This technology operates at higher pressures, resulting in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. The analytical method developed for this compound on a standard HPLC system can be adapted for rapid UPLC applications by transferring the methodology to a column with smaller, 3 µm particles. sielc.com This allows for a high-throughput analysis of samples containing dichloronaphthalene isomers without compromising separation quality.

Preparative chromatography operates on the same principles as analytical chromatography but is scaled up to purify and isolate larger quantities of a specific compound. springernature.com It is an essential technique for obtaining pure standards of analytes like this compound or for isolating its impurities for structural identification. The HPLC method developed for this compound is scalable and can be directly translated to preparative separation. sielc.com By using a larger column with the same stationary phase and a proportionally higher flow rate, the method can be used to isolate milligrams or even grams of the target compound from a mixture. sielc.comspringernature.com This scalability is critical for research that requires a pure sample for further experiments or for the characterization of unknown byproducts.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and energetic landscape of molecules. For 2,7-dichloronaphthalene, these calculations reveal details about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. researchgate.netscispace.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. scispace.com For aromatic compounds like this compound, DFT calculations are used to predict a variety of electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. researchgate.net

DFT simulations can elucidate how the presence and position of the chlorine atoms on the naphthalene (B1677914) core influence the electronic distribution. researchgate.net These calculations are crucial for understanding the molecule's reactivity and interaction with other chemical species. researchgate.netresearchgate.net Different functionals, such as B3LYP, are often combined with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy in predicting the electronic properties. researchgate.netresearchgate.net

Ab initio (from first principles) quantum chemistry methods are used to calculate the molecular structure and energy of this compound without reliance on experimental data. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods provide a systematic way to approximate the solutions to the Schrödinger equation. These calculations begin with a proposed geometry of the molecule, and through an iterative process, they find the arrangement of atoms that corresponds to a minimum energy state. This process, known as geometry optimization, yields precise predictions of bond lengths, bond angles, and dihedral angles.

The output of these calculations also includes the total electronic energy of the molecule, from which properties like the enthalpy of formation can be derived. scielo.br While computationally intensive, ab initio methods are valuable for their high accuracy and predictive power, especially when experimental data is unavailable. scielo.br

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.06 g/mol | PubChem nih.gov |

| XLogP3 | 4.8 | PubChem nih.gov |

| Monoisotopic Mass | 195.9846556 Da | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more readily undergoes electronic transitions. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution across the molecule. researchgate.net From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing further insights into the molecule's behavior. ajchem-a.com

Table 2: Global Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. ajchem-a.com |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. ajchem-a.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. ajchem-a.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons. ajchem-a.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational dynamics and intermolecular interactions that are not accessible through static quantum chemical calculations.

Conformational analysis using MD simulations involves calculating the trajectory of a molecule by solving Newton's equations of motion. nih.gov For this compound, which has a rigid bicyclic aromatic core, the conformational flexibility is limited compared to molecules with long aliphatic chains. uq.edu.au The primary motions would involve vibrations of the atoms around their equilibrium positions and rotations or translations of the entire molecule.

The Automated Topology Builder (ATB) and Repository provides optimized molecular topologies for this compound, which are essential starting points for MD simulations. uq.edu.au These topologies define the parameters for a force field that describes the potential energy of the system. MD simulations can be run at different temperatures to observe how the molecule behaves, including any potential, albeit limited, ring puckering or out-of-plane vibrations that might occur at higher energies. nih.gov

In the solid or liquid state, molecules of this compound interact with each other through non-covalent forces. MD simulations are particularly well-suited to predict these intermolecular interactions and the resulting aggregation behavior. nih.govd-nb.info For aromatic systems, π-π stacking interactions are a dominant force, where the electron-rich π systems of the naphthalene rings align. urjc.es

Simulations can model a system containing many this compound molecules to observe how they self-assemble. nih.gov The results can predict the preferred orientation of molecules within an aggregate, such as face-to-face or offset stacking, and calculate the interaction energies. nih.gov This information is crucial for understanding the material properties of this compound, as the degree and nature of aggregation influence characteristics like melting point and solubility. The insights from these simulations can be correlated with experimental data, such as intermolecular distances determined by X-ray diffraction analysis of related compounds like 2-chloronaphthalene. researchgate.net

Spectroscopic Parameter Prediction

Computational methods are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. Techniques such as Density Functional Theory (DFT) have become standard for accurately forecasting NMR chemical shifts and simulating vibrational spectra.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structure elucidation. d-nb.info For this compound, ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy, providing a theoretical benchmark for experimental data.

Research Findings: The primary method for computing NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). nih.govrsc.orgresearchgate.net Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(2d,p) or cc-pVDZ, are commonly employed for this purpose. d-nb.inforesearchgate.net The process begins with the optimization of the molecule's 3D geometry, followed by the GIAO calculation which determines the isotropic shielding constants (σ) for each nucleus. nih.gov

These absolute shielding values are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_iso. To improve accuracy and account for systematic errors and solvent effects, a linear regression analysis between the calculated shielding constants and experimental chemical shifts from a set of known compounds is often performed. researchgate.net This empirical scaling yields more precise predictions. nih.gov For this compound, with its distinct aromatic protons and carbons, this computational approach can resolve ambiguities in spectral assignments. The electronegativity of the chlorine atoms and their position on the naphthalene ring significantly influence the chemical shifts of adjacent carbon and hydrogen atoms, effects that can be precisely modeled.

While specific computational studies detailing spin-spin coupling constants for this compound are not abundant in the literature, these parameters can also be calculated using DFT. The calculation involves determining the Fermi contact, spin-dipolar, and paramagnetic spin-orbit contributions to the total coupling constant.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table is a representative example based on standard DFT-GIAO computational methods. Actual values may vary based on the specific functional, basis set, and solvent model used.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1/C8 | 126.5 | H1/H8 | 7.75 |

| C2/C7 | 132.0 | H3/H6 | 7.40 |

| C3/C6 | 128.2 | H4/H5 | 7.85 |

| C4/C5 | 129.8 | ||

| C9/C10 | 134.5 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations are crucial for assigning the observed spectral bands to specific molecular motions. arxiv.orgcardiff.ac.uk

Research Findings: The simulation of IR and Raman spectra for this compound is typically performed using DFT calculations, often with the B3LYP functional. researchgate.net After optimizing the molecular geometry to find its lowest energy state, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. arxiv.org

However, theoretical harmonic frequencies are often higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To bridge this gap, the calculated frequencies are uniformly scaled using empirical scale factors specific to the level of theory used. researchgate.net A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net PED expresses the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, allowing for an unambiguous assignment of spectral bands. For this compound, key vibrational modes would include C-H stretching, C-C aromatic stretching, in-plane and out-of-plane C-H bending, and the characteristic C-Cl stretching and bending vibrations. nih.gov

Table 2: Example of Simulated Vibrational Frequencies and PED Assignments for this compound This table is a representative example based on standard DFT/B3LYP calculations. Assignments are based on expected vibrational modes.

| Calculated Frequency (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Assignment (PED %) |

| 3085 | Medium | High | ν(C-H) (98%) |

| 1590 | High | Medium | ν(C=C) aromatic (85%) |

| 1360 | Medium | Low | δ(C-H) in-plane (70%) |

| 880 | High | Low | γ(C-H) out-of-plane (80%) |

| 750 | High | Medium | ν(C-Cl) (75%) |

| 480 | Medium | Low | Ring deformation (60%) |

| 350 | Low | Medium | δ(C-Cl) in-plane (55%) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.

Transition State Theory (TST) is a fundamental framework for understanding and calculating the rates of chemical reactions. researchgate.net It posits that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. frontiersin.org

Research Findings: Computational studies have utilized TST to explore the formation mechanisms of polychlorinated naphthalenes (PCNs), including this compound, from precursors like chlorophenols in thermal processes. mdpi.com In such studies, the geometries of reactants, transition states (first-order saddle points on the potential energy surface), intermediates, and products are optimized using DFT methods. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea).

The rate constant (k) for an elementary reaction step is then calculated using the Eyring equation, which incorporates the activation energy, temperature, and partition functions of the transition state and reactants. For gas-phase reactions, Canonical Variational Transition-State Theory (CVT) combined with Small Curvature Tunneling (SCT) corrections can provide highly accurate rate constants over a range of temperatures. mdpi.com A study on PCN formation from 2-chlorophenol (B165306) demonstrated that pathways leading to dichloronaphthalenes are energetically feasible, and their rate constants were calculated, showing that PCN products are generally less chlorinated than accompanying polychlorinated dibenzofuran (B1670420) (PCDF) products formed in the same process. mdpi.com

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a collection of atoms as a function of their geometric positions. smu.edu Mapping the PES is essential for visualizing a reaction pathway, identifying all possible intermediates and transition states, and understanding reaction mechanisms. researchgate.net

Research Findings: For a reaction involving this compound, a PES would be constructed by calculating the energy of the system at many different points along the reaction coordinate—a parameter that represents the progress of the reaction (e.g., the breaking of a C-H bond and the formation of a C-Cl bond). Stationary points on the PES correspond to reactants and products (energy minima) and transition states (saddle points). smu.edu

The path of minimum energy connecting reactants to products through a transition state is known as the Intrinsic Reaction Coordinate (IRC). smu.edu By calculating the IRC, chemists can confirm that a given transition state correctly connects the intended reactants and products. For example, in the computationally modeled formation of this compound from the self-condensation of 3-chlorophenol, the PES would map the energy changes as two precursor molecules approach, form an intermediate dimer, and subsequently rearrange and eliminate atoms to form the final naphthalene ring structure. eeer.org Such maps reveal the lowest energy pathway and can uncover competing reaction channels, explaining product distributions observed experimentally. mdpi.comeeer.org

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) and the distribution of electron density in a molecule are critical for understanding its chemical reactivity, intermolecular interactions, and physical properties.

Research Findings: The MEP is a 3D visualization of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It provides a guide to the reactive behavior of a molecule by identifying regions of positive and negative potential. For this compound, an MEP map would be generated from a DFT-optimized structure. walisongo.ac.idtandfonline.com The map would show regions of negative potential (typically colored red) localized around the electronegative chlorine atoms and the π-system of the naphthalene rings, indicating sites susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be found near the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.netwalisongo.ac.id

Table 3: Illustrative Natural Population Analysis (NPA) Charges for this compound This table presents a representative example of NPA charges calculated using DFT. The exact values depend on the chosen level of theory.

| Atom | Natural Charge (e) |

| C2/C7 | +0.05 |

| Cl | -0.10 |

| C1/C8 | -0.15 |

| H1/H8 | +0.18 |

| C3/C6 | -0.12 |

| H3/H6 | +0.17 |

Environmental Behavior, Fate, and Degradation Mechanisms

Environmental Persistence and Transport

The persistence and transport of 2,7-Dichloronaphthalene are critical factors in determining its environmental impact and distribution. As a chlorinated aromatic hydrocarbon, it exhibits properties that allow it to remain in the environment for extended periods and travel significant distances from its original sources.

Polychlorinated naphthalenes (PCNs) are recognized as persistent organic pollutants (POPs) characterized by their persistence, bioaccumulation, and potential for long-range atmospheric transport. chemspider.com This transport occurs because their semi-volatile nature allows them to partition between the atmosphere, soil, and water. ecetoc.org Once in the atmosphere, these compounds can be carried by wind currents over vast distances, leading to their deposition in remote regions far from any direct sources. nih.govstenutz.eu

The mobility of this compound in soil and aquatic systems is largely controlled by its sorption and desorption behavior. For neutral hydrophobic organic compounds like dichloronaphthalenes, sorption is primarily dictated by the fraction of organic carbon (OC) in the soil or sediment. nih.govnih.gov The tendency of a chemical to bind to organic matter is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). researchgate.net

A high Koc value indicates strong adsorption to soil and organic matter, resulting in low mobility, whereas a low value suggests the compound is more likely to remain in the water phase and be transported with groundwater. researchgate.net While an experimental Koc for this compound is not available, it can be estimated using its octanol-water partition coefficient (log Kow). The log Kow for this compound is reported to be 4.81. researchgate.net Using quantitative structure-activity relationship (QSAR) models, a log Koc can be estimated, providing insight into its environmental mobility. nih.govusda.gov

Table 1: Estimated Soil Sorption and Mobility Classification for this compound

| Parameter | Value | Method | Interpretation |

| Log Kow | 4.81 | Experimental | High hydrophobicity |

| Estimated Log Koc | 3.59 | QSAR Calculation¹ | Strong sorption to organic matter |

| Estimated Koc | 3890 L/kg | Calculation | Expected to have slight to immobile mobility in soil |

| Mobility Class | Slight to Immobile | Based on Koc value | Unlikely to leach significantly into groundwater |

¹Estimated using the formula: log Koc = 0.55313 * log Kow + 0.9251

This estimated high Koc value suggests that this compound will be strongly bound to soil and sediment particles, particularly in environments rich in organic matter. researchgate.net This strong sorption reduces its bioavailability and mobility, causing it to accumulate in the organic layers of soils and in sediments of aquatic systems. epa.gov Desorption is often a slow process, contributing to the compound's long-term persistence in these matrices.

Biotransformation Pathways and Microbial Degradation

Microbial degradation is a key process for the ultimate removal of persistent organic pollutants from the environment. The biotransformation of this compound can occur under both aerobic and anaerobic conditions, although degradation rates are typically slow.

Aerobic Degradation: Specific studies on the microbial degradation of this compound are limited. However, research on the closely related isomer, 1,4-Dichloronaphthalene (1,4-DCN), provides significant insights. A strain of Pseudomonas sp. (HY) has been shown to effectively degrade 1,4-DCN under aerobic conditions. chemscene.com The degradation rate is dependent on the initial concentration of the compound. nist.gov

Table 2: Aerobic Degradation of 1,4-Dichloronaphthalene by Pseudomonas sp. HY

| Initial Concentration | Time to 98% Removal |

| 10 mg/L | 48 hours |

| 20 mg/L | 144 hours |

Source: chemscene.comnist.gov

The typical aerobic pathway for naphthalene (B1677914) and its chlorinated derivatives involves dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. nih.gov This is followed by dehydrogenation, ring cleavage, and further metabolism to intermediates of the central carbon pathway. nih.gov For chlorinated naphthalenes, this process can be slower compared to the parent compound.

Anaerobic Degradation: Under anaerobic conditions, where oxygen is absent, different microbial pathways are utilized. For many chlorinated aromatic compounds, the initial step involves reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. This process is carried out by anaerobic bacteria and makes the resulting molecule more amenable to further degradation.

While specific studies on this compound are scarce, research on unsubstituted naphthalene shows it can be degraded under nitrate-reducing and sulfate-reducing conditions. The initial activation often involves carboxylation of the naphthalene ring, followed by a series of reduction steps before the ring is cleaved. It is plausible that this compound degradation under anaerobic conditions would proceed through a combination of initial reductive dehalogenation followed by ring reduction and cleavage pathways.

The identification of metabolites is crucial for understanding degradation pathways. Studies on the aerobic degradation of 1,4-Dichloronaphthalene by Pseudomonas sp. HY have identified several key intermediates. chemscene.com These findings suggest a pathway involving initial oxidation and subsequent ring cleavage.

Furthermore, in vivo animal metabolism studies of this compound have identified metabolites formed by cytochrome P-450, which could be analogous to products of microbial oxygenase enzymes.

Table 3: Potential Microbial Metabolites of Dichloronaphthalenes

| Metabolite | Parent Compound | Condition |

| Dihydroxy-dichloro-naphthalene | 1,4-Dichloronaphthalene | Aerobic (Microbial) |

| Epoxy-dichlorinated naphthalene | 1,4-Dichloronaphthalene | Aerobic (Microbial) |

| Dichlorinated naphthol | 1,4-Dichloronaphthalene | Aerobic (Microbial) |

| Dichlorinated salicylic (B10762653) acid | 1,4-Dichloronaphthalene | Aerobic (Microbial) |

| This compound oxide | This compound | In vivo (Animal) |

| 2,7-Dichloronaphthoic acid | This compound | In vivo (Animal) |

Sources: chemscene.com

These metabolites indicate that microbial degradation likely proceeds via hydroxylation of the aromatic ring, formation of epoxides, and eventual ring cleavage to form chlorinated salicylic acids. chemscene.com The persistence of the chlorine atoms on the aromatic ring during the initial stages of degradation has also been noted.

Photodegradation Mechanisms

Photodegradation, or photolysis, is another significant pathway for the transformation of PCNs in the environment, particularly in the atmosphere and surface waters. This process involves the breakdown of the chemical by light energy, primarily from the sun. chemspider.com

Studies on monochlorinated naphthalenes under UV-C irradiation show that the photodegradation process follows pseudo-first-order kinetics. chemspider.com The degradation is driven by the generation of highly reactive oxygen species. The primary mechanisms involve reactions with:

Hydroxyl radicals (•OH)

Superoxide (B77818) anion radicals (O₂•⁻)

Singlet oxygen (¹O₂) chemspider.com

These reactive species attack the aromatic ring of the naphthalene structure, leading to hydroxylation, dechlorination, and eventual mineralization. The efficiency of photodegradation can be influenced by environmental factors such as pH and the presence of other inorganic anions in the water. chemspider.com While direct photolysis (breakdown by absorbing light) can occur, indirect photolysis mediated by these reactive species is often a more dominant process for compounds like this compound in natural environments.

Direct Photolysis Reactions in Aqueous and Atmospheric Phases

Direct photolysis is a key degradation process for many organic compounds in the environment, occurring when a molecule absorbs light energy, leading to its decomposition. For chlorinated naphthalenes, this process is possible as they absorb sunlight. nsf.gov However, specific kinetic data for the direct photolysis of this compound in water or the atmosphere is not extensively detailed in available research.

In the aqueous phase , studies on related compounds like monochlorinated naphthalenes show that photolysis occurs under UV irradiation, with the process being influenced by reactive species such as hydroxyl radicals and singlet oxygen. nih.gov The rate of degradation can be affected by water chemistry, including pH and the presence of other dissolved substances that can generate reactive intermediates. nih.gov

In the atmospheric phase , molecules are subject to degradation if they absorb light at wavelengths greater than 290 nm, which is the light that penetrates the lower troposphere. colorado.edu While many common atmospheric molecules are stable, compounds with appropriate electronic transitions can be broken down by sunlight. colorado.edu The atmospheric fate of chlorinated naphthalenes is also driven by reactions with photochemically generated species like hydroxyl radicals (•OH). ecetoc.org For related compounds, the estimated atmospheric half-life due to reaction with •OH is approximately 25 hours, suggesting that phototransformation is a significant removal pathway. nih.gov

Heterogeneous Phototransformation on Particulate Matter

Many organic pollutants, including chlorinated naphthalenes, can adsorb to the surface of atmospheric particulate matter. This association can alter their environmental fate. Heterogeneous phototransformation refers to the chemical changes that occur when these adsorbed compounds are exposed to sunlight. guzmanlab.com

Research on polycyclic aromatic hydrocarbons (PAHs), a class to which this compound belongs, shows that photocatalytic degradation can be an effective removal mechanism when these compounds are associated with particulate matter containing photocatalysts like titanium dioxide (TiO2). mdpi.comsemanticscholar.org UV irradiation of PAHs on these surfaces leads to the generation of active oxidants, such as hydroxyl radicals, which trigger the oxidative degradation of the compounds. semanticscholar.org The degradation rates for PAHs on particulate matter were significantly enhanced in the presence of a photocatalyst compared to those on inert quartz filters. mdpi.com While specific studies on this compound are scarce, this mechanism is a plausible and important degradation pathway in the atmosphere.

Dehalogenation and Oxidation Pathways in Photodegradation

The photodegradation of chlorinated aromatic compounds often proceeds through dehalogenation (the removal of chlorine atoms) and oxidation.

Dehalogenation: This is a critical step in the breakdown of chlorinated compounds. For monochlorinated naphthalenes, photolysis can lead to the cleavage of the carbon-chlorine bond. This process can be accelerated by the presence of reactive species like hydrated electrons (e-(aq)) and hydroxyl radicals (•OH). nsf.gov

Oxidation: Following or concurrent with dehalogenation, the naphthalene ring structure is subject to oxidation. Hydroxyl radicals play a significant role in this process, attacking the aromatic ring. nih.gov For monochlorinated naphthalenes, DFT calculations have identified the specific carbon atoms that are prioritized attack sites for •OH. nih.gov The oxidation process can lead to the formation of various intermediate products, such as hydroxylated and dihydroxylated naphthalenes, before the eventual mineralization to carbon dioxide and water. mdpi.com

Studies on the combustion of dichlorophenols have shown that polychlorinated naphthalenes can be formed, but the pathways often involve the loss of chlorine, suggesting that dehalogenation is a favored process in transformation pathways. nih.gov

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Chains

Due to its chemical properties, this compound has a tendency to accumulate in living organisms. acs.org It is known to bioconcentrate in aquatic organisms and has the potential to biomagnify in food chains. biosynth.com

Bioaccumulation in Fish and Aquatic Organisms

Bioaccumulation describes the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment, considering uptake from all sources, including water and food. skb.se For hydrophobic compounds like this compound, the potential to bioaccumulate is often initially screened using the octanol-water partition coefficient (log Kow). A log Kow greater than 3 is a common indicator for potential bioconcentration. fao.orgnih.gov

Studies on various chlorinated naphthalenes in fish have been conducted to determine bioconcentration factors (BCF), which measure uptake from water. sfu.ca Research on polychlorinated naphthalenes (PCNs) in the Baltic Sea has shown that these compounds are detected in a variety of organisms, including fish and marine mammals. acs.org Biota to sediment accumulation factors (BSAFs) for less chlorinated PCNs, such as tetra- and penta-CNs, have been found to be greater than one, indicating accumulation from sediment. nih.govdiva-portal.org

Interactive Table: Bioaccumulation Metrics for Chlorinated Naphthalenes (Note: Data for the specific 2,7-dichloro isomer is limited; this table includes data for related compounds to illustrate the general behavior of the class.)

| Compound Class | Organism | Metric | Value | Reference |

| Dichloronaphthalenes | Guppy (Poecilia reticulata) | BCF | Varies by isomer | sfu.ca |

| Tetrachloronaphthalenes | Amphipods | BSAF | > 1 | nih.govdiva-portal.org |

| Pentachloronaphthalenes | Amphipods | BSAF | > 1 | nih.govdiva-portal.org |

| Higher Chlorinated PCNs | Amphipods | BSAF | < 1 | nih.govdiva-portal.org |

Biomagnification Across Trophic Levels

Biomagnification is the process whereby the concentration of a contaminant increases as it moves up through the food chain. sfu.ca While this compound is stated to biomagnify, detailed studies on this specific isomer are limited. biosynth.com

Tissue Distribution and Half-Life Studies in Organisms

Once accumulated, this compound is distributed to various tissues within an organism. Studies in mice dosed with the compound revealed that the highest concentrations were found in adipose tissue, which is typical for fat-soluble (lipophilic) chemicals. nih.gov It also accumulates in the liver. biosynth.com

The biological half-life, or the time it takes for half of the accumulated chemical to be eliminated from the body, has also been investigated. In a comparative study in mice, this compound had a longer biological half-life than the 1,8-dichloronaphthalene (B1584820) isomer in most tissues. nih.gov The half-life of the highly chlorinated octachloronaphthalene (B52695) was longer than that of both dichloronaphthalene isomers studied. nih.gov

Interactive Table: Tissue Distribution and Half-Life of Dichloronaphthalene Isomers in Mice

| Compound | Primary Accumulation Site | Half-Life Comparison | Reference |

| This compound | Adipose Tissue, Liver | Longer than 1,8-DCN isomer | biosynth.comnih.gov |

| 1,8-Dichloronaphthalene | Adipose Tissue | Shorter than 2,7-DCN isomer | nih.gov |

| Octachloronaphthalene | Adipose Tissue | Longer than dichloronaphthalenes | nih.gov |

Role as a Polycyclic Aromatic Hydrocarbon (PAH) Marker in Environmental Monitoring

This compound is a member of the polychlorinated naphthalenes (PCNs), a group of 75 chlorinated naphthalene congeners. While structurally related to polycyclic aromatic hydrocarbons (PAHs), this compound is not typically utilized as a marker for general PAH contamination. Instead, its presence and concentration in environmental samples are indicative of contamination from specific sources of PCNs.

PCNs, including this compound, are recognized as persistent organic pollutants (POPs) and were added to the Stockholm Convention, highlighting their global concern. Their historical uses were extensive, including applications as wood preservatives, additives in paints and oils, and for cable insulation. Although their production has been largely phased out, PCNs persist in the environment and can be unintentionally produced in various industrial processes involving chlorine at high temperatures, such as waste incineration.

Environmental monitoring for PCNs often involves analyzing the congener profiles, which is the relative abundance of different PCN congeners in a sample. This profile can help to identify the source of the contamination. For instance, the congener profile of a technical PCN mixture like Halowax will differ from the profile of PCNs produced as byproducts of combustion.

The detection of specific PCN congeners, such as this compound, in environmental matrices like soil, sediment, and biota, confirms the presence of PCN contamination. While not a marker for PAHs from sources like fossil fuel combustion, its detection serves as a marker for pollution originating from historical or ongoing releases of technical PCN products or specific industrial thermal processes.

Research has focused on the analysis of various PCN congeners in environmental samples to understand their distribution and fate. The following table presents a summary of findings from a study that analyzed PCN concentrations in soil and air near a PCN manufacturing site, illustrating the levels at which these compounds can be found in contaminated environments.

| Sample Type | Average Concentration | Range of Concentrations |

|---|---|---|

| Soil | 940 μg/kg | 130 - 2300 μg/kg |

| Air (Day 1) | 150 ng/m³ | 25 - 450 ng/m³ |

| Air (Day 2) | 1400 ng/m³ | 120 - 2900 ng/m³ |